2-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol. It is characterized by the presence of a carboxylic acid group and a nitro group in the ortho configuration, making it a member of the nitrobenzoic acids family. Typically appearing as yellowish-white crystals, this compound is known for its intensely sweet taste and is insoluble in water .
2-Nitrobenzoic acid exhibits several biological activities:
The synthesis of 2-nitrobenzoic acid typically involves:
2-Nitrobenzoic acid finds various applications across different fields:
Studies on the interactions of 2-nitrobenzoic acid include:
Several compounds share structural similarities with 2-nitrobenzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzoic Acid | C₇H₆O₂ | Lacks nitro substituent; used primarily as a preservative. |
3-Nitrobenzoic Acid | C₇H₅N₃O₄ | Nitro group at meta position; different reactivity patterns. |
4-Nitrobenzoic Acid | C₇H₅N₃O₄ | Nitro group at para position; often used in dye synthesis. |
Anthranilic Acid | C₇H₇N₃O₂ | Derived from reduction of 2-nitrobenzoic acid; used in dye production. |
2-Nitrobenzoic acid’s unique ortho configuration allows for distinct reactivity compared to its isomers, particularly in biological applications and organic synthesis. Its ability to act as both an intermediate and a reagent makes it valuable in various chemical processes.
Irritant